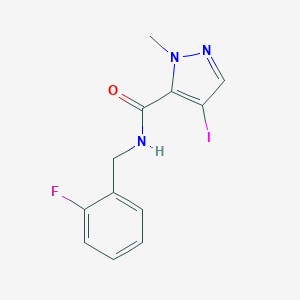
3,4-dichloro-N-(quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(quinolin-3-yl)benzamide, also known as DCQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCQ is a heterocyclic compound that contains both quinoline and benzamide moieties, making it a unique compound with diverse properties.
科学研究应用
3,4-dichloro-N-(quinolin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been investigated for its potential use as a therapeutic agent in various diseases, including diabetes and inflammation.
作用机制
The mechanism of action of 3,4-dichloro-N-(quinolin-3-yl)benzamide is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects
3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent in various diseases. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have a low toxicity profile, making it a safe compound for scientific research.
实验室实验的优点和局限性
3,4-dichloro-N-(quinolin-3-yl)benzamide has several advantages for lab experiments, including its high yield, low toxicity profile, and diverse properties. 3,4-dichloro-N-(quinolin-3-yl)benzamide can be easily synthesized, making it a cost-effective compound for scientific research. However, 3,4-dichloro-N-(quinolin-3-yl)benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 3,4-dichloro-N-(quinolin-3-yl)benzamide.
未来方向
For research include the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent analogs.
合成方法
The synthesis of 3,4-dichloro-N-(quinolin-3-yl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with 3-aminopyridine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4,5-dichloro-2-nitrobenzoic acid in the presence of triethylamine to yield 3,4-dichloro-N-(quinolin-3-yl)benzamide. The synthesis method is relatively simple, and the yield of 3,4-dichloro-N-(quinolin-3-yl)benzamide is high, making it a cost-effective compound for scientific research.
属性
产品名称 |
3,4-dichloro-N-(quinolin-3-yl)benzamide |
|---|---|
分子式 |
C16H10Cl2N2O |
分子量 |
317.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21) |
InChI 键 |
KYMBBNLGCHYGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)